![molecular formula C14H26N2O4 B11844391 tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate](/img/structure/B11844391.png)
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2,6-diazaspiro[35]nonane-6-carboxylate acetate is a chemical compound with the molecular formula C12H22N2O2 It is a spiro compound, which means it contains a bicyclic structure with a single atom shared between the two rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate with acetic acid or acetic anhydride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of a solvent such as dichloromethane or toluene, and the reaction temperature is often maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the product.
化学反应分析
Types of Reactions
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
- 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Uniqueness
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate is unique due to its specific spiro structure and the presence of both tert-butyl and acetate functional groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
分子式 |
C14H26N2O4 |
|---|---|
分子量 |
286.37 g/mol |
IUPAC 名称 |
acetic acid;tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate |
InChI |
InChI=1S/C12H22N2O2.C2H4O2/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12;1-2(3)4/h13H,4-9H2,1-3H3;1H3,(H,3,4) |
InChI 键 |
QTIQZBWHBVEUGI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC2(C1)CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


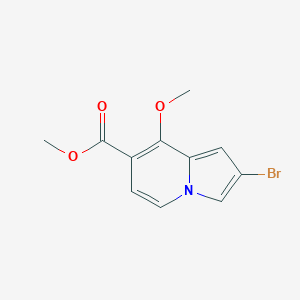

![3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844328.png)
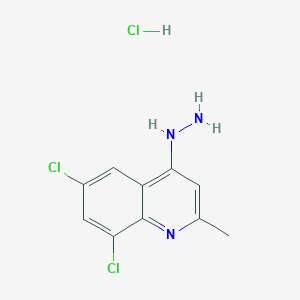
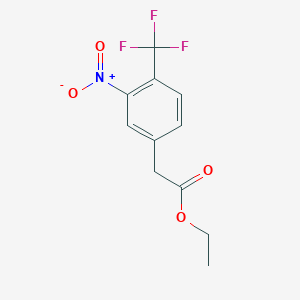
![3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844350.png)
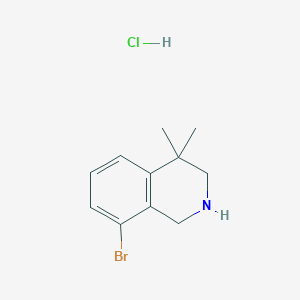
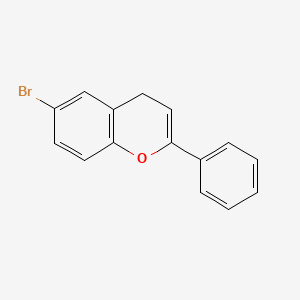

![N,N-Dimethyl-3-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanamide](/img/structure/B11844377.png)
![Isoquino[3,4-b]phenanthridine](/img/structure/B11844399.png)
![N-[2-(3,5-Dimethylphenyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B11844408.png)

![6-(3-Fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B11844419.png)
